1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-hydroxy-3-nitro-
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-hydroxy-3-nitro- is a heterocyclic compound with significant interest in the field of medicinal chemistry. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-hydroxy-3-nitro- can be achieved through various synthetic routes. One common method involves the nitration of 1H-pyrrolo[2,3-b]pyridine derivatives, which can be carried out using nitric acid and sulfuric acid as nitrating agents . Another approach includes the use of Mannich bases, where the reaction predominantly occurs at the 3-position . Industrial production methods often involve modifications of the Madelung and Fischer syntheses of indoles .
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-hydroxy-3-nitro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-hydroxy-3-nitro- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-hydroxy-3-nitro- involves its interaction with molecular targets such as FGFRs. Upon binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways like RAS-MEK-ERK, PLCγ, and PI3K-Akt . This inhibition results in reduced cell proliferation, migration, and angiogenesis, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-hydroxy-3-nitro- can be compared with other similar compounds such as:
1H-Pyrazolo[3,4-b]pyridine: Known for its biological activity and potential therapeutic applications.
1H-Pyrrolo[3,2-b]pyridine: Another compound with significant biological activity, often used in medicinal chemistry.
1H-Pyrrolo[2,3-b]quinoline: Exhibits similar reactivity and is used in various chemical and biological applications.
The uniqueness of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-hydroxy-3-nitro- lies in its specific inhibitory activity against FGFRs, making it a valuable compound for targeted cancer therapy .
Properties
Molecular Formula |
C8H5N3O5 |
---|---|
Molecular Weight |
223.14 g/mol |
IUPAC Name |
3-nitro-4-oxo-1,7-dihydropyrrolo[2,3-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H5N3O5/c12-3-1-2-9-7-4(3)6(11(15)16)5(10-7)8(13)14/h1-2H,(H,13,14)(H2,9,10,12) |
InChI Key |
RLNRNEWVLPMJRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C(C1=O)C(=C(N2)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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